N-(4-hydroxycyclohexyl)methanesulfonamide

Vue d'ensemble

Description

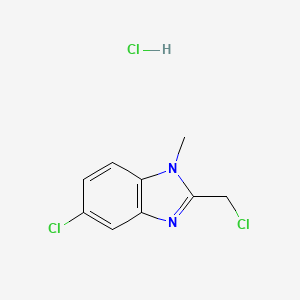

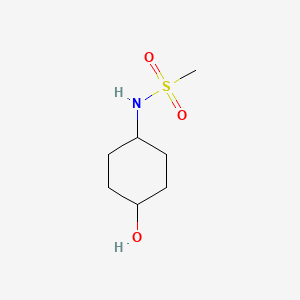

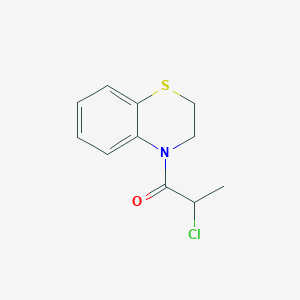

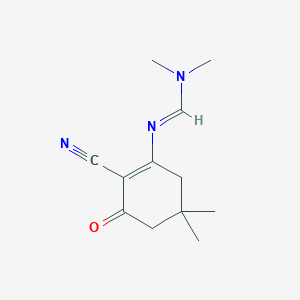

N-(4-Hydroxycyclohexyl)methanesulfonamide, commonly referred to as HMA, is an organic compound that has gained significant attention in the field of organic chemistry, biochemistry, and pharmaceuticals. It has the empirical formula C7H15NO3S and a molecular weight of 193.26 .

Molecular Structure Analysis

The molecular structure of N-(4-Hydroxycyclohexyl)methanesulfonamide can be represented by the SMILES stringCS(=O)(NC1CCC(CC1)O)=O . The InChI representation is 1S/C7H15NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3 . Physical And Chemical Properties Analysis

N-(4-Hydroxycyclohexyl)methanesulfonamide is a solid compound . Its molecular weight is 193.27 g/mol.Applications De Recherche Scientifique

Catalyst and Reactant in Organic Synthesis

N-(4-hydroxycyclohexyl)methanesulfonamide is primarily utilized as a reactant or catalyst in organic synthesis. Junttila and Hormi (2009) found that methanesulfonamide serves as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylation, a reaction crucial for the synthesis of various organic compounds. The study revealed that the presence of methanesulfonamide significantly affects the reaction time and the acceleration effect of the compound depending on the polarity of the intermediate osmate ester Junttila & Hormi, 2009.

Potassium Channel Blocking Activity

In medicinal chemistry, derivatives of N-(4-hydroxycyclohexyl)methanesulfonamide have shown potential as Class III antiarrhythmic agents. Connors et al. (1991) synthesized a series of (4-methanesulfonamidophenoxy)propanolamines that demonstrated the ability to block the channel conducting the delayed rectified potassium current, thereby potentially treating arrhythmias Connors et al., 1991.

Chemoselective N-Acylation Reagents

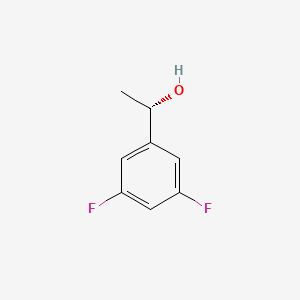

Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-(4-hydroxycyclohexyl)methanesulfonamide, as chemoselective N-acylation reagents. These compounds demonstrated good chemoselectivity and served as storable N-acylation reagents, showcasing the versatility of N-(4-hydroxycyclohexyl)methanesulfonamide in organic synthesis Kondo et al., 2000.

Quantum Chemical Calculations and Antioxidant Activity

Xue et al. (2022) conducted quantum chemical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to determine their optimized state, free energy, and the molecular orbitals involved in spectrum formation. This study indicates the potential use of N-(4-hydroxycyclohexyl)methanesulfonamide derivatives in understanding antioxidant activity Xue et al., 2022.

Ligand Scaffold in Catalytic Asymmetric Synthesis

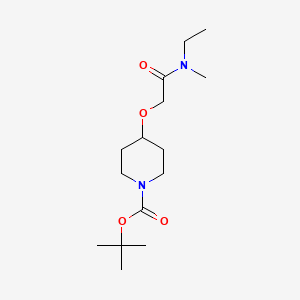

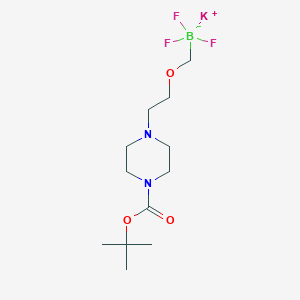

Wipf and Wang (2002) highlighted the use of a derivative of N-(4-hydroxycyclohexyl)methanesulfonamide, specifically N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, as a ligand scaffold in catalytic asymmetric synthesis. This compound effectively mediated the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess, demonstrating the compound's utility in precision chemical synthesis Wipf & Wang, 2002.

Safety And Hazards

N-(4-Hydroxycyclohexyl)methanesulfonamide is classified under GHS07 for safety. The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Orientations Futures

Propriétés

IUPAC Name |

N-(4-hydroxycyclohexyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGRIUMAMGIKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxycyclohexyl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)

![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)

![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)